molecular formula C59H114O8 B15355075 Di(12-hydroxystearoyl)-arachidoyl-glycerol

Di(12-hydroxystearoyl)-arachidoyl-glycerol

Cat. No.: B15355075
M. Wt: 951.5 g/mol
InChI Key: CKSJJYNQKHBSOW-UHFFFAOYSA-N
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Description

Di(12-hydroxystearoyl)-arachidoyl-glycerol is a complex lipid molecule composed of glycerol esterified with two 12-hydroxystearic acid molecules and one arachidic acid molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Di(12-hydroxystearoyl)-arachidoyl-glycerol typically involves the esterification of glycerol with 12-hydroxystearic acid and arachidic acid. This process requires the use of catalysts such as sulfuric acid or p-toluenesulfonic acid and heating under reflux conditions to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactors with continuous monitoring of reaction parameters such as temperature, pressure, and pH. The use of immobilized enzymes or lipases can also enhance the efficiency and selectivity of the esterification process.

Chemical Reactions Analysis

Types of Reactions: Di(12-hydroxystearoyl)-arachidoyl-glycerol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or chromic acid can be used to oxidize the hydroxyl groups in the molecule.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce any double bonds present in the compound.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

  • Oxidation: Formation of dihydroxy derivatives.

  • Reduction: Formation of saturated fatty acid derivatives.

  • Substitution: Formation of ester or ether derivatives.

Scientific Research Applications

Chemistry: In chemistry, Di(12-hydroxystearoyl)-arachidoyl-glycerol is used as a building block for synthesizing more complex lipid molecules and studying lipid metabolism.

Biology: In biological research, this compound is utilized to investigate cell membrane structure and function, as well as to study the role of lipids in cellular processes.

Industry: In the cosmetic industry, this compound is used in the formulation of skincare products for its moisturizing and emollient properties.

Mechanism of Action

The mechanism by which Di(12-hydroxystearoyl)-arachidoyl-glycerol exerts its effects involves its interaction with cell membranes and lipid bilayers. It can modulate membrane fluidity and permeability, thereby influencing cellular processes such as signaling and transport. The molecular targets and pathways involved include membrane-associated proteins and enzymes that regulate lipid metabolism.

Comparison with Similar Compounds

  • Di(12-hydroxystearoyl)-stearoyl-glycerol: Similar structure but with stearic acid instead of arachidic acid.

  • Triacylglycerols: General class of glycerol esters with varying fatty acid compositions.

Uniqueness: Di(12-hydroxystearoyl)-arachidoyl-glycerol is unique due to its specific combination of hydroxylated and non-hydroxylated fatty acids, which imparts distinct physicochemical properties compared to other similar compounds.

Properties

Molecular Formula

C59H114O8

Molecular Weight

951.5 g/mol

IUPAC Name

1,3-bis(12-hydroxyoctadecanoyloxy)propan-2-yl icosanoate

InChI

InChI=1S/C59H114O8/c1-4-7-10-13-14-15-16-17-18-19-20-21-22-23-32-37-44-51-59(64)67-56(52-65-57(62)49-42-35-30-26-24-28-33-40-47-54(60)45-38-11-8-5-2)53-66-58(63)50-43-36-31-27-25-29-34-41-48-55(61)46-39-12-9-6-3/h54-56,60-61H,4-53H2,1-3H3

InChI Key

CKSJJYNQKHBSOW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCC(CCCCCC)O)COC(=O)CCCCCCCCCCC(CCCCCC)O

Origin of Product

United States

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